3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid

medicinal chemistry amide coupling building block differentiation

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-77-7, MFCD06809632) is a heterocyclic small molecule belonging to the 1H-pyrazole-4-carboxylic acid class, characterized by a 3,4-dimethoxyphenyl substituent at the pyrazole 3-position and a free carboxylic acid group at the 4-position. With a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol, it is supplied as a research-grade building block by several commercial vendors including Combi-Blocks (catalog QI-6925), Fluorochem, and Santa Cruz Biotechnology.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 879996-77-7
Cat. No. B2430157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS879996-77-7
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=NN2)C(=O)O)OC
InChIInChI=1S/C12H12N2O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyBPEKIIXCDLHWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-77-7): A Pyrazole-4-carboxylic Acid Building Block for Medicinal Chemistry and Targeted Library Synthesis


3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-77-7, MFCD06809632) is a heterocyclic small molecule belonging to the 1H-pyrazole-4-carboxylic acid class, characterized by a 3,4-dimethoxyphenyl substituent at the pyrazole 3-position and a free carboxylic acid group at the 4-position . With a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol, it is supplied as a research-grade building block by several commercial vendors including Combi-Blocks (catalog QI-6925), Fluorochem, and Santa Cruz Biotechnology . The compound features two hydrogen-bond donors (pyrazole NH and carboxylic acid OH) and six hydrogen-bond acceptors, making it a versatile intermediate for amide coupling, esterification, and heterocycle elaboration .

Why Generic 3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (879996-77-7) Substitution Fails: Positional Isomerism and Substituent Geometry Dictate Synthetic Outcomes


Within the pyrazole-4-carboxylic acid family, seemingly minor structural variations—the position of the carboxylic acid on the pyrazole ring (4-COOH vs. 5-COOH), the regiochemistry of the dimethoxy substitution on the phenyl ring (3,4- vs. 2,5- vs. 2,4-), and the presence or absence of N-substitution—produce molecules with fundamentally different hydrogen-bonding geometries, steric profiles, and electronic properties [1]. The 3,4-dimethoxy substitution pattern of compound 879996-77-7, in combination with the free 4-carboxylic acid, generates a unique spatial orientation of the methoxy oxygen lone pairs relative to the carboxylic acid, which cannot be replicated by its 5-carboxylic acid positional isomer (CAS 909857-88-1) or by regioisomeric dimethoxy variants such as CAS 879996-78-8 . Published SAR studies on 1H-pyrazole-4-carboxylic acids have demonstrated that even single-atom shifts in substituent position can determine target engagement and selectivity profiles, as evidenced by the ALKBH1 inhibitor series where 4-carboxylic acid regioisomers showed activity while 3- and 5-substituted variants were inactive [2].

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (879996-77-7): Quantitative Comparator Evidence for Differentiated Selection in Synthesis and Screening


Carboxylic Acid Regioisomerism Determines Synthetic Utility: 4-COOH vs. 5-COOH Pyrazole Derivatives

The free 4-carboxylic acid group of CAS 879996-77-7 enables direct amide bond formation with primary and secondary amines without steric hindrance from the adjacent pyrazole N–H, a key advantage for library synthesis. In contrast, the 5-carboxylic acid positional isomer (CAS 909857-88-1) places the carboxylic acid adjacent to the pyrazole N(1)–H, introducing competing intramolecular hydrogen bonding and steric congestion that reduces amide coupling yields by approximately 15–25% under standard HATU/DIPEA conditions based on class-level reports [1]. This regiochemical difference carries downstream consequences for SAR exploration: in the ALKBH1 inhibitor optimization campaign, only 1H-pyrazole-4-carboxylic acid derivatives (not 3- or 5-carboxylic acid congeners) exhibited potent enzyme inhibition, with the lead compound 29 achieving nanomolar cellular activity after prodrug derivatization [2].

medicinal chemistry amide coupling building block differentiation regioisomer

Dimethoxy Substitution Pattern Drives Lipophilicity and Hydrogen-Bond Acceptor Geometry: 3,4- vs. 2,5-Dimethoxyphenyl

The 3,4-dimethoxyphenyl substituent of CAS 879996-77-7 orients its two methoxy groups in a para- and meta-relationship to the pyrazole attachment point, yielding a calculated hydrogen-bond acceptor count of 6 (two methoxy oxygens, two pyrazole nitrogens, carboxylic acid carbonyl and hydroxyl). The 2,5-dimethoxyphenyl regioisomer (CAS 879996-78-8) positions one methoxy group ortho to the pyrazole ring, introducing intramolecular steric clash that forces the dimethoxyphenyl ring out of coplanarity with the pyrazole core, reducing π-conjugation and altering the spatial presentation of hydrogen-bond acceptors . While direct comparative logP data for these specific compounds is not available, the ortho-methoxy substitution in CAS 879996-78-8 is expected to reduce effective polar surface area and modify passive membrane permeability relative to CAS 879996-77-7 based on established medicinal chemistry principles .

lipophilicity drug-likeness hydrogen bonding regioisomer comparison

N-Unsubstituted Pyrazole Core Enables Further N-Functionalization: Differentiation from Pre-Decorated Analogs

CAS 879996-77-7 bears a free N–H at the pyrazole 1-position, in contrast to the N-phenyl derivative CAS 379223-64-0 (MW 324.33, C₁₈H₁₆N₂O₄). This structural difference has significant practical implications: the N-unsubstituted compound can be selectively alkylated, acylated, or sulfonylated to generate diverse N-functionalized libraries, whereas the N-phenyl analog is pre-committed to a specific substitution that cannot be readily removed or modified [1]. Published patents covering 3,4-disubstituted 1H-pyrazole compounds as cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) modulators demonstrate that N-substitution profoundly affects kinase selectivity, making an N-unsubstituted entry point essential for systematic SAR exploration [2]. The molecular weight difference (248.23 vs. 324.33 g/mol, a 30.7% increase for the N-phenyl analog) also means that CAS 879996-77-7 meets more favorable fragment-based drug discovery criteria (MW < 250).

chemical diversification N-alkylation library synthesis free NH pyrazole

Vendor Purity and Supply Chain Reproducibility: Specified 98% Assay Across Multiple Independent Suppliers

CAS 879996-77-7 is commercially available with a specified purity of 98% (HPLC) from multiple independent suppliers including Fluorochem, Combi-Blocks, and MolCore, providing supply chain redundancy . By comparison, the 5-carboxylic acid positional isomer (CAS 909857-88-1) is typically offered at 95% purity by ABCR , and the N-phenyl derivative (CAS 379223-64-0) at 97% by Fluorochem . This 3-percentage-point purity differential may be significant for applications requiring high-fidelity analytical standards or crystallization. Hazard classification data are also available: the compound carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements from CymitQuimica , enabling compliant laboratory handling.

purity specification supply chain quality control reproducibility

Recommended Research and Procurement Scenarios for 3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (879996-77-7)


Fragment-Based Lead Discovery Against Emerging Epigenetic Targets (ALKBH1, DNA 6mA Demethylases)

Based on the demonstrated activity of 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors in gastric cancer cell lines HGC27 and AGS [1], CAS 879996-77-7 is recommended as a starting fragment for medicinal chemistry optimization of DNA 6mA demethylase inhibitors. Its low molecular weight (248.23) satisfies fragment rule-of-three criteria, and the free 4-carboxylic acid enables rapid amide library generation, while the unsubstituted pyrazole N–H permits parallel N-alkylation SAR exploration. Procure at ≥98% purity from Combi-Blocks or Fluorochem to ensure reproducible biochemical assay results.

Kinase Inhibitor Scaffold Diversification: CDK and GSK-3β Modulator Programs

The pyrazole-4-carboxylic acid scaffold is explicitly claimed in patents covering cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) modulators [2]. CAS 879996-77-7, with its 3,4-dimethoxyphenyl group, provides a privileged aryl substitution motif that has been validated in kinase inhibitor design. The compound's free carboxylic acid enables direct conversion to carboxamides—a transformation commonly employed in kinase inhibitor optimization—while retaining the N–H for additional substitution chemistry. This differentiates it from pre-decorated analogs such as the N-phenyl derivative CAS 379223-64-0, which restricts diversification options.

Hypoglycemic Agent Lead Optimization: Pyrazole-4-carboxylic Acid Series

Published in vivo data on substituted pyrazole-4-carboxylic acids demonstrate hypoglycemic activity with certain compounds showing comparable efficacy to metformin in rodent models [3]. The 3,4-dimethoxyphenyl substituent of CAS 879996-77-7 may confer favorable pharmacokinetic properties through enhanced metabolic stability relative to unsubstituted phenyl analogs (class-level inference). For researchers exploring glucose-lowering mechanisms, this compound serves as an advanced intermediate for synthesizing and evaluating novel pyrazole-4-carboxylic acid hypoglycemic candidates.

Targeted Covalent Inhibitor Design: Carboxylic Acid as a Reversible Binding Warhead Precursor

The carboxylic acid group at the pyrazole 4-position can be converted to reactive esters, acyl halides, or activated amides suitable for covalent inhibitor design. In contrast to the 5-carboxylic acid isomer (CAS 909857-88-1), the 4-position places the reactive carbonyl at a geometry compatible with binding pocket accommodation, as evidenced by the ALKBH1 inhibitor co-crystal structures showing 1H-pyrazole-4-carboxylic acid derivatives engaging the enzyme active site [1]. The high vendor-specified purity (98%) ensures minimal interference from carboxylic acid-containing impurities in covalent labeling experiments.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.